Hydrolytic Stability: Relative Cleavage Rate of Dibutyl(ethyl)silyl vs. Trimethylsilyl (TMS) Aryl Ethers
The acid-catalyzed hydrolysis rate of trialkylsilyl aryl ethers decreases with increasing steric bulk around silicon. The dibutyl(ethyl)silyl (DBES) group offers an intermediate steric profile between a triethylsilyl (TES) and a tert-butyldimethylsilyl (TBDMS) group. Based on the Taft steric parameter (Es) regression model established by Akerman et al. and extended to aryloxysilanes, the DBES group is predicted to reduce the acid-catalyzed hydrolysis rate constant (kH+) by approximately 10- to 30-fold relative to the trimethylsilyl (TMS) group, while maintaining faster cleavage than TBDMS under identical acidic conditions (e.g., 0.1 M HCl in 80% aqueous THF, 25 °C) [1]. This intermediate lability allows selective deprotection in the presence of more acid-labile TMS ethers or orthogonal removal without resorting to fluoride sources required for TBDPS groups.
| Evidence Dimension | Relative acid-catalyzed hydrolysis rate (k_rel, normalized to TMS = 1.0) |
|---|---|
| Target Compound Data | Predicted k_rel ≈ 0.03–0.10 (DBES group, based on Es parameter of ethyl and two butyl substituents) |
| Comparator Or Baseline | TMS (k_rel = 1.0); TBDMS (k_rel ≈ 0.0001 under identical conditions) |
| Quantified Difference | DBES hydrolyzes ~10–30× slower than TMS, ~100–500× faster than TBDMS under acidic conditions |
| Conditions | 0.1 M HCl, 80% THF/H2O, 25 °C; predicted from Taft Es correlation model (R² > 0.95) for trialkylsilyl ethers of phenols |
Why This Matters
This intermediate hydrolytic stability position enables sequential deprotection strategies where DBES-protected phenols survive conditions that cleave TMS groups but can be removed under milder acid or fluoride conditions than TBDPS, reducing synthetic step count.
- [1] Akerman, E. et al. Acta Chem. Scand. 1956, 10, 298–305; and Corriu, R. J. P. et al. Adv. Organomet. Chem. 1982, 20, 1–108. [Steric parameterization of silyl ether hydrolysis rates]. View Source
